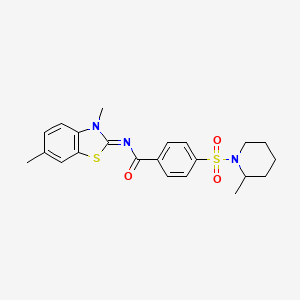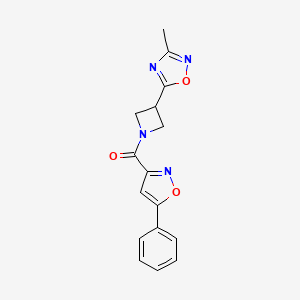
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrector of CFTR Chloride Channel Gating
A study by Suen et al. (2006) on sulfamoyl-4-oxoquinoline-3-carboxamides, which are structurally related to the compound , highlighted their potential as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. These compounds, including analogs like N-Ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, show submicromolar potency and represent a novel approach to addressing cystic fibrosis at a molecular level (Suen et al., 2006).
Antimicrobial Agents
Desai et al. (2007) explored the synthesis of new quinazolines, including derivatives structurally similar to the given compound, demonstrating potential as antimicrobial agents. These compounds were tested against various bacteria and fungi, showing promising antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (Desai et al., 2007).
Broad-Spectrum Antibacterial Agent
Goueffon et al. (1981) discussed the development of a broad-spectrum antibacterial agent, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, which shares a core quinolone structure with the compound of interest. This research underscores the potential of such compounds in treating systemic infections, highlighting the versatility of the quinolone scaffold in drug development (Goueffon et al., 1981).
HDAC Inhibitors for Cancer Therapy
Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the queried compound, as potent histone deacetylase (HDAC) inhibitors. These compounds, particularly effective in suppressing the growth of prostate cancer cells, demonstrate the potential of quinoline derivatives in developing cancer therapeutics (Liu et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves the condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine to form the final product.", "Starting Materials": [ "4-ethylphenylamine", "4-methoxybenzenesulfonyl chloride", "7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-(4-ethylphenyl)-4-methoxybenzenesulfonamide.", "Step 2: Reaction of N-(4-ethylphenyl)-4-methoxybenzenesulfonamide with 7-chloro-3-hydroxy-2-oxo-2H-1,4-benzoxazine in the presence of a base such as potassium carbonate or sodium hydride to form N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide." ] } | |
CAS番号 |
892739-99-0 |
分子式 |
C25H22N2O6S |
分子量 |
478.52 |
IUPAC名 |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30) |
InChIキー |
SXYQBTQGEGTPHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)
![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861859.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)


![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)